molecular formula C11H21NO3 B2716917 (2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate CAS No. 441716-79-6

(2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate

Cat. No. B2716917
CAS RN: 441716-79-6
M. Wt: 215.293
InChI Key: CVVBOOZXUWBVLA-IUCAKERBSA-N
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Description

(2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate, also known as (2S,5S)-tert-butyl-2-hydroxymethyl-5-methylpyrrolidine-1-carboxylate, is an organic compound belonging to the pyrrolidine family. It is a chiral compound with a carbon-carbon double bond and a tert-butyl group. It is an important synthetic intermediate in organic chemistry and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Microwave Assisted Synthesis and Antimicrobial Activity

Microwave-assisted synthesis has been applied to develop novel pyrrolidine derivatives, starting from compounds closely related to (2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate. These derivatives have been evaluated for their antimicrobial activities, highlighting the compound's utility in generating biologically active molecules (Sreekanth & Jha, 2020).

Stereoselective Synthesis of Pipecolic Acid Derivatives

Research has demonstrated the compound's role in the stereoselective synthesis of pipecolic acid derivatives, showcasing its versatility in organic synthesis to produce compounds of interest in medicinal chemistry (Purkayastha et al., 2010).

Development of Chiral Auxiliaries

The compound has been utilized in the synthesis and application of new chiral auxiliaries, highlighting its importance in asymmetric synthesis. These chiral auxiliaries are crucial for the production of enantiomerically pure compounds, an essential aspect of pharmaceutical research (Studer, Hintermann & Seebach, 1995).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of (2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate have been employed as synthons for the development of dipeptidyl peptidase IV inhibitors. This application underscores the compound's role in the synthesis of therapeutically relevant molecules (Singh & Umemoto, 2011).

Synthesis of Biologically Active Compounds

The compound serves as an important intermediate in the synthesis of biologically active molecules, such as omisertinib (AZD9291), illustrating its utility in drug development processes (Zhao et al., 2017).

properties

IUPAC Name

tert-butyl (2S,5S)-2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-6-9(7-13)12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVBOOZXUWBVLA-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](N1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate

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